
2-(Isopropylamino)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylamino)benzenethiol is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is also known by other names such as this compound and 2-(propan-2-ylamino)benzenethiol . This compound is characterized by the presence of a benzenethiol group substituted with an isopropylamino group at the second position.
Vorbereitungsmethoden
The synthesis of 2-(Isopropylamino)benzenethiol can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzenethiol with isopropylamine under suitable conditions . The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-(Isopropylamino)benzenethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Isopropylamino)benzenethiol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used as a reagent for the modification of proteins or other biomolecules . Additionally, in the industry, it may be used as an intermediate in the production of various chemicals or materials .
Wirkmechanismus
The mechanism of action of 2-(Isopropylamino)benzenethiol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application or context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(Isopropylamino)benzenethiol can be compared with other similar compounds such as 2-(Methylamino)benzenethiol and 2-(Ethylamino)benzenethiol . These compounds share a similar benzenethiol structure but differ in the nature of the substituent on the amino group. The uniqueness of this compound lies in its specific isopropylamino substitution, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H13NS |
---|---|
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
2-(propan-2-ylamino)benzenethiol |
InChI |
InChI=1S/C9H13NS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3 |
InChI-Schlüssel |
JDGSBDLCJBZGPB-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=CC=C1S |
Kanonische SMILES |
CC(C)NC1=CC=CC=C1S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.